2-(2,4-Dimethylphenyl)acetohydrazide
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Overview
Description
2-(2,4-Dimethylphenyl)acetohydrazide is an organic compound with the molecular formula C10H15N3O. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a hydrazide group attached to a 2,4-dimethylphenyl ring, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-Dimethylphenyl)acetohydrazide typically involves the reaction of 2,4-dimethylphenylacetic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazide derivative .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The final product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 2-(2,4-Dimethylphenyl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydrazide group to an amine group.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of 2,4-dimethylphenylacetic acid.
Reduction: Formation of 2-(2,4-dimethylphenyl)ethylamine.
Substitution: Formation of various substituted hydrazides.
Scientific Research Applications
2-(2,4-Dimethylphenyl)acetohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents with potential therapeutic effects.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,4-Dimethylphenyl)acetohydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects .
Comparison with Similar Compounds
- 2-(4-Methoxyphenyl)acetohydrazide
- 2-(2,4-Dimethylphenyl)ethylamine
- 2-(2,4-Dimethylphenyl)acetic acid
Comparison: 2-(2,4-Dimethylphenyl)acetohydrazide is unique due to the presence of both the 2,4-dimethylphenyl ring and the hydrazide group. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, 2-(4-Methoxyphenyl)acetohydrazide may exhibit different electronic properties due to the methoxy group, affecting its reactivity and interactions .
Properties
IUPAC Name |
2-(2,4-dimethylphenyl)acetohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-7-3-4-9(8(2)5-7)6-10(13)12-11/h3-5H,6,11H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCICNLIMIBXUOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(=O)NN)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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